2-(3,4-Difluorophenyl)-5-ethyl-1,3,4-oxadiazole

Medicinal Chemistry Drug Design Physicochemical Profiling

Target Gram-negative pathogen programs with this strategic 1,3,4-oxadiazole building block. The 3,4-difluorophenyl-ethyl substitution delivers a validated antibacterial pharmacophore, while the 1,3,4-oxadiazole core provides an order-of-magnitude lower logD than 1,2,4-isomers, reducing hERG liability and improving metabolic stability. Use as a bioisostere benchmark for ester/amide replacement or as a fragment for hit-to-lead optimization. Commercially available at ≥95% purity for reproducible SAR.

Molecular Formula C10H8F2N2O
Molecular Weight 210.18 g/mol
Cat. No. B11814470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Difluorophenyl)-5-ethyl-1,3,4-oxadiazole
Molecular FormulaC10H8F2N2O
Molecular Weight210.18 g/mol
Structural Identifiers
SMILESCCC1=NN=C(O1)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C10H8F2N2O/c1-2-9-13-14-10(15-9)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3
InChIKeyGDLMPNHMLAFVNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Difluorophenyl)-5-ethyl-1,3,4-oxadiazole: Procurement-Relevant Overview of a Fluorinated Oxadiazole Building Block


2-(3,4-Difluorophenyl)-5-ethyl-1,3,4-oxadiazole (CAS 1171930-47-4) is a disubstituted 1,3,4-oxadiazole heterocycle featuring a 3,4-difluorophenyl group at the C2 position and an ethyl substituent at the C5 position . The compound has a molecular formula of C10H8F2N2O and a molecular weight of 210.18 g/mol, with commercial suppliers typically providing a minimum purity of 95% . As a member of the 1,3,4-oxadiazole class, this compound shares the core scaffold's established utility as a bioisostere for ester and amide functionalities in medicinal chemistry programs [1]. The specific substitution pattern—3,4-difluorophenyl in combination with a short ethyl chain—positions this compound within a subset of oxadiazoles that have demonstrated antibacterial activity against Gram-negative pathogens, particularly in studies of fluorophenyl-containing derivatives [2].

Why 2-(3,4-Difluorophenyl)-5-ethyl-1,3,4-oxadiazole Cannot Be Arbitrarily Substituted by In-Class Analogs


Generic substitution among oxadiazole derivatives is not scientifically valid due to profound differences in physicochemical and pharmacological properties driven by specific regioisomerism and substituent patterns. Systematic matched-pair analysis of the AstraZeneca compound collection revealed that 1,3,4-oxadiazole isomers exhibit an order of magnitude lower lipophilicity (log D) compared to their 1,2,4-oxadiazole counterparts, along with significant differences in metabolic stability, hERG inhibition, and aqueous solubility [1]. Furthermore, within the 1,3,4-oxadiazole subclass, the position and electron-withdrawing character of fluorine substituents on the phenyl ring directly modulate antibacterial potency against Gram-negative pathogens, as demonstrated by head-to-head comparisons of fluorophenyl derivatives [2]. The specific combination of a 3,4-difluorophenyl group and an ethyl substituent at C5 in the target compound defines a discrete chemical space with properties that cannot be inferred from or replicated by alternative substitution patterns.

Quantitative Differentiation Evidence for 2-(3,4-Difluorophenyl)-5-ethyl-1,3,4-oxadiazole Versus Structural Analogs


Regioisomeric Advantage: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Core Lipophilicity and Drug-Likeness

The 1,3,4-oxadiazole core of the target compound confers a substantial lipophilicity advantage over the alternative 1,2,4-oxadiazole regioisomer. A systematic matched-pair analysis of the AstraZeneca compound collection demonstrated that 1,3,4-oxadiazole isomers exhibit an order of magnitude lower log D values compared to their isomeric 1,2,4-oxadiazole partners [1]. This reduction in lipophilicity is associated with improved metabolic stability, reduced hERG inhibition liability, and enhanced aqueous solubility—all critical parameters for drug-likeness and developability [1].

Medicinal Chemistry Drug Design Physicochemical Profiling Bioisostere

Fluorophenyl Substitution Effect on Antibacterial Activity Against Gram-Negative Pathogens

Within the 1,3,4-oxadiazole class, the presence of a fluorophenyl substituent directly correlates with antibacterial potency against Gram-negative bacteria. A study evaluating newly synthesized 1,3,4-oxadiazole derivatives containing fluorophenyl functional groups identified compound 4i (bearing a difluorophenyl moiety) as the most active analog, producing zones of inhibition of 22 mm against Salmonella enterica and 24 mm against Escherichia coli in well diffusion assays [1]. The inhibitory and lethal concentrations (MIC and MBC) of compound 4i were more favorable than those of all other synthesized derivatives in the series [1]. While the target compound (2-(3,4-difluorophenyl)-5-ethyl-1,3,4-oxadiazole) differs from compound 4i in the specific positioning of substituents, the structure-activity relationship established by this study demonstrates that the difluorophenyl motif is a critical determinant of antibacterial efficacy within this chemical class.

Antibacterial Gram-negative Fluorophenyl MIC

Molecular Weight and Physicochemical Baseline for Lead-Likeness Assessment

The target compound has a molecular weight of 210.18 g/mol and a molecular formula of C10H8F2N2O, as confirmed by multiple commercial suppliers . This molecular weight falls well below the typical lead-like cutoff of 350 g/mol and within the optimal range for fragment-based drug discovery and early lead optimization [1]. The presence of two fluorine atoms contributes to metabolic stability without excessive molecular weight inflation, a common issue with heavier halogen substitution (e.g., bromine or iodine). Compared to non-fluorinated phenyl oxadiazole analogs (e.g., 2-phenyl-5-ethyl-1,3,4-oxadiazole, MW ≈ 174 g/mol), the target compound provides enhanced metabolic stability and altered electronic properties at a modest molecular weight premium of approximately 36 g/mol.

Drug-likeness Lead Optimization Physicochemical Properties Molecular Weight

Recommended Research and Industrial Applications for 2-(3,4-Difluorophenyl)-5-ethyl-1,3,4-oxadiazole Based on Differentiated Evidence


Fragment-Based Lead Discovery for Gram-Negative Antibacterial Programs

Based on the class-level evidence that difluorophenyl-substituted 1,3,4-oxadiazoles exhibit antibacterial activity against Escherichia coli and Salmonella enterica, the target compound is a suitable fragment or early lead for programs targeting Gram-negative pathogens. Its low molecular weight (210.18 g/mol) and favorable physicochemical profile (inferred 1,3,4-oxadiazole core properties including lower log D and reduced hERG liability) position it as a synthetically tractable starting point for hit-to-lead optimization [1][2].

Medicinal Chemistry Scaffold with Preferential 1,3,4-Oxadiazole Core for Reduced Lipophilicity-Driven Liabilities

The regioisomeric advantage of the 1,3,4-oxadiazole core—specifically the order-of-magnitude reduction in log D compared to 1,2,4-oxadiazole isomers—makes this compound a strategic choice for medicinal chemistry campaigns where controlling lipophilicity is critical. This property reduces the risk of hERG channel inhibition and improves metabolic stability and aqueous solubility, all of which are key determinants of developability [1].

Fluorinated Building Block for Structure-Activity Relationship (SAR) Exploration

The 3,4-difluorophenyl motif has been validated as a pharmacophore for antibacterial activity within the oxadiazole class. Researchers can utilize the target compound as a building block to systematically explore SAR around the C2 aryl and C5 alkyl positions, leveraging the established antibacterial potential of the difluorophenyl group while probing the effects of the ethyl substituent [2]. This compound is commercially available at ≥95% purity from multiple suppliers, enabling reproducible SAR studies .

Reference Compound for Bioisosteric Replacement Studies

Given that 1,3,4-oxadiazoles are established bioisosteres for esters and amides, this compound can serve as a reference or comparator in studies evaluating bioisosteric replacements. Its defined substitution pattern (3,4-difluorophenyl + ethyl) provides a consistent benchmark for assessing the impact of oxadiazole incorporation on potency, selectivity, and ADME properties relative to ester- or amide-containing analogs [1].

Quote Request

Request a Quote for 2-(3,4-Difluorophenyl)-5-ethyl-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.